Arsenic(V) oxide hydrate

Description

Significance of Arsenic(V) Oxide Hydrate (B1144303) in Geochemical and Environmental Systems

Arsenic(V) oxide hydrate is a key compound in the study of arsenic's fate and transport in the environment. Arsenic contamination of groundwater is a global issue affecting millions of people. wikipedia.org The mobility and bioavailability of arsenic are largely dictated by its chemical form, and arsenic(V) species, such as those derived from this compound, play a crucial role.

In aqueous aerobic environments, the pentavalent state, As(V) or arsenate, is the dominant form of arsenic. nih.gov Arsenate exhibits a strong affinity for and adsorbs to various minerals, particularly iron oxides like ferrihydrite and alumina (B75360). nih.gov This adsorption process is a key mechanism for the natural attenuation of arsenic in soils and sediments. Conversely, under reducing conditions, the more mobile and toxic As(III) (arsenite) becomes prevalent. nih.gov The study of this compound helps researchers understand the fundamental processes of arsenic immobilization and mobilization in geochemical systems.

Overview of Arsenic Speciation and Oxidation States in Natural Environments

Arsenic is a metalloid that can exist in several oxidation states, including -III, 0, +3, and +5, in the environment. nih.govnih.gov However, the most common and environmentally relevant forms are the inorganic oxyanions: trivalent arsenic (As(III) or arsenite) and pentavalent arsenic (As(V) or arsenate). eurofinsus.commdpi.com The chemical form of arsenic, or its speciation, is critical as it determines its mobility, toxicity, and bioavailability. usgs.gov

Under oxidizing conditions, As(V) is the more stable form, while As(III) predominates in reducing or anoxic environments. nih.govgeoscienceworld.org The pH of the environment also influences arsenic speciation. In circumneutral groundwater, As(V) primarily exists as the anionic species H₂AsO₄⁻, whereas As(III) is mainly present as the uncharged molecule H₃AsO₃. mdpi.com This difference in charge significantly affects their behavior, with the anionic As(V) being more readily removed from water through adsorption processes. mdpi.com Besides inorganic forms, arsenic can also exist in organic forms, which are generally considered less toxic. eurofinsus.com

Historical Context of Academic Inquiry into Arsenic(V) Compounds

The history of arsenic research is long and multifaceted, initially driven by its toxic properties and later by its various applications. nih.govresearchgate.net The use of arsenic compounds dates back to ancient times. wikipedia.org In the 18th and 19th centuries, arsenic compounds were components of pigments like Scheele's Green and Paris Green. wikipedia.org

Systematic scientific investigation into arsenic compounds, including those in the +5 oxidation state, gained momentum with the development of modern chemistry. Early research focused on the synthesis and characterization of various arsenates. wikipedia.org The 20th century saw a surge in research related to the environmental and health impacts of arsenic, driven by concerns over contamination from industrial activities and the use of arsenical pesticides. aaem.pl This led to a deeper investigation into arsenic's geochemical cycling and the importance of speciation, bringing compounds like arsenic(V) oxide and its hydrates into sharper focus for the scientific community.

Detailed Research Findings

Recent research continues to explore the properties and interactions of arsenic(V) compounds in various systems. For instance, studies have investigated the sorption mechanisms of arsenate on layered double hydroxides and the development of novel materials for arsenic removal from water. americanelements.com The photocatalytic oxidation of As(III) to the less mobile As(V) is another active area of research, aiming to enhance the efficiency of water treatment technologies. americanelements.com

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | As₂H₂O₆ | alfa-chemistry.comchembk.com |

| Molecular Weight | 247.86 g/mol | americanelements.com |

| Appearance | White powder or crystal | americanelements.comalfa-chemistry.com |

| Density | 4.32 g/mL at 25°C | alfa-chemistry.comchembk.com |

| Melting Point | 315°C | americanelements.com |

| Solubility | Slightly soluble in water; freely soluble in ethanol, acids, and alkalis | alfa-chemistry.com |

Arsenic Speciation in Different Environmental Conditions

| Condition | Dominant Arsenic Species | Key Characteristics | Source |

|---|---|---|---|

| Aerobic (Oxidizing) | Arsenate (As(V)) | Anionic (e.g., H₂AsO₄⁻), readily adsorbs to minerals. | nih.govgeoscienceworld.org |

| Anoxic (Reducing) | Arsenite (As(III)) | Uncharged (H₃AsO₃), more mobile in water. | nih.govmdpi.com |

Structure

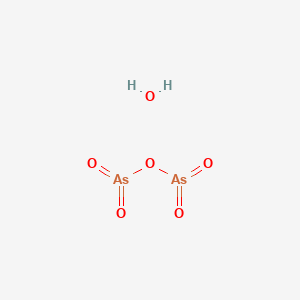

2D Structure

Properties

InChI |

InChI=1S/As2O5.H2O/c3-1(4)7-2(5)6;/h;1H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSIWZGKXZLITBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O=[As](=O)O[As](=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

As2H2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1030364-99-8, 12044-50-7 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1030364-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ARSENIC(V) OXIDE HYDRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Fundamental Chemistry and Structural Characteristics of Arsenic V Oxide Hydrate

Synthesis Pathways and Formation Mechanisms of Arsenic(V) Oxide Hydrate (B1144303)

Oxidation of Arsenic(III) Precursors to Arsenic(V) Oxide Hydrate

The conversion of arsenic(III) (arsenite) to the less mobile and less toxic arsenic(V) (arsenate) is a critical process in arsenic remediation strategies. d-nb.info This oxidation can be achieved through various chemical and biological pathways.

Strong chemical oxidants such as ozone, hydrogen peroxide, and nitric acid are effective in converting arsenic trioxide to arsenic pentoxide. wikipedia.org The oxidation of As(III) can also be facilitated by photochemical processes. For instance, the presence of certain iron oxyhydroxides like goethite and ferrihydrite under simulated solar radiation can enhance the oxidation of As(III). d-nb.infoacs.org In these systems, the formation of reactive oxygen species may contribute to the oxidation process. acs.org The rate of this photoinduced oxidation can be significantly faster than in the dark, particularly at acidic pH levels. d-nb.info

Microorganisms play a significant role in the global arsenic cycle by mediating the oxidation of arsenite. nih.gov Several bacterial strains have been identified that can efficiently oxidize As(III) to As(V). nih.govasm.org This biological oxidation is considered a strategy for both arsenic detoxification and energy generation for the microorganisms. frontiersin.org Some bacteria, like Alcaligenes faecalis, possess an inducible enzyme system that facilitates this conversion. asm.org The presence of these As(III)-oxidizing microorganisms can be combined with iron-containing minerals to effectively immobilize arsenic in contaminated environments. frontiersin.org

The oxidation state of arsenic is a key determinant of its behavior and toxicity. The conversion of As(III) to As(V) is a pivotal step in many arsenic removal technologies, which often involve the subsequent adsorption of the resulting arsenate onto a solid phase. d-nb.infoacs.org

Crystallization Processes and Structural Evolution of Arsenic(V) Oxide Forms

Arsenic(V) oxide (As₂O₅) is a white, amorphous, and deliquescent solid. oxfordreference.comnih.gov It is typically prepared through the dehydration of arsenic acid (H₃AsO₄), which itself is formed by the oxidation of arsenic or its compounds. oxfordreference.com The crystallization of this compound involves the controlled removal of water from arsenic acid.

The structure of arsenic compounds can be complex and varied. For instance, arsenic(III) oxide can form intercalation compounds with alkali halides, where layers of the salt are separated by electroneutral As₂O₃ layers. acs.orgrsc.org These structures are held together by a combination of covalent and ionic bonds. rsc.org The formation and stability of these intercalates can be influenced by factors such as the presence of water and the specific ions involved. acs.org For example, hydrated intercalates of rubidium chloride and arsenic(III) oxide have been synthesized, exhibiting specific crystal structures. acs.orgacs.org

The structural evolution of arsenic oxides is also evident in the different allotropes of elemental arsenic, such as yellow, grey, and black arsenic, each with distinct crystal structures and properties. wikipedia.org While not directly related to this compound, this illustrates the diverse structural chemistry of arsenic.

Solvothermal and Hydrothermal Synthesis Approaches for Arsenic(V) Compounds

Solvothermal and hydrothermal methods are versatile techniques for the synthesis of a wide range of inorganic and hybrid organic-inorganic materials, including complex arsenic-containing compounds. These methods involve chemical reactions in a closed system, such as an autoclave, at elevated temperatures and pressures, using water (hydrothermal) or other solvents (solvothermal).

Hydrothermal synthesis has been successfully employed to create various arsenic-vanadate complexes. tandfonline.comtandfonline.comresearchgate.net The specific structure of the resulting compound can be highly dependent on the reaction conditions, particularly the pH. tandfonline.com For example, under hydrothermal conditions, different arsenic-vanadate clusters, such as [AsⱽO₄)(Vⱽ₃O₇)(H₂O)]⁻ and the spherical cage [As₈ᴵᴵᴵV₁₄ᴵⱽO₄₂]⁴⁻, can be formed. tandfonline.comtandfonline.com Similarly, single crystals of compounds like CoAs₂O₄ and NiAs₂O₄ have been grown using hydrothermal techniques. univie.ac.at This method is also advantageous for synthesizing scorodite (FeAsO₄·2H₂O), a stable arsenic fixation material, as it can produce highly crystalline and uniformly distributed particles. pjoes.com

Solvothermal synthesis, utilizing non-aqueous solvents, has also proven effective for preparing novel arsenic compounds. For instance, polyselenidoarsenate salts have been synthesized in a methanol (B129727) solvent under solvothermal conditions, leading to compounds with mixed-valent arsenic (III and V) and unique structural motifs. nih.gov The choice of solvent and other reactants can direct the structure of the final product. rsc.org This approach has also been used to create As-rich arsenato-polyoxovanadate clusters. mdpi.com

| Compound Class | Synthesis Method | Key Findings |

| Arsenic-Vanadate Complexes | Hydrothermal | pH is a crucial factor in determining the final structure. tandfonline.com |

| Cobalt and Nickel Arsenites | Hydrothermal | Single crystals of CoAs₂O₄ and NiAs₂O₄ can be grown. univie.ac.at |

| Scorodite (FeAsO₄·2H₂O) | Hydrothermal | Produces high crystallinity and uniform particle distribution. pjoes.com |

| Polyselenidoarsenates | Solvothermal | Can result in mixed-valent arsenic compounds. nih.gov |

| Arsenato-Polyoxovanadates | Solvothermal | Enables the synthesis of As-rich clusters. mdpi.com |

Spectroscopic and Diffraction Techniques for Structural Elucidation of this compound Systems

X-ray Absorption Spectroscopy (EXAFS, XANES)

X-ray Absorption Spectroscopy (XAS) is a powerful tool for determining the local atomic structure and chemical state of elements in a variety of materials. msu.runih.gov It is particularly useful for studying arsenic speciation in environmental and biological samples. msu.ru The XAS spectrum is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). msu.ru

XANES analysis provides information about the oxidation state and coordination chemistry of the absorbing atom. msu.runih.gov The energy of the absorption edge, particularly the "white line," is sensitive to the oxidation state; a higher energy generally indicates a higher oxidation state. msu.ru For arsenic, the white line energy for arsenate (As(V)) is distinctly higher than that for arsenite (As(III)), allowing for the quantification of their relative proportions in a sample. msu.ruresearchgate.net XANES has been effectively used to determine the oxidation states of arsenic in sediments and mine waste, providing insights into its bioavailability and environmental fate. nih.govresearchgate.netiucr.org

EXAFS provides quantitative information about the local atomic environment, including the type, distance, and number of neighboring atoms. msu.ru This technique has been instrumental in determining the coordination of arsenate on the surfaces of minerals like ferrihydrite, goethite, and birnessite. nih.govsemineral.esusda.gov For example, EXAFS studies have revealed that arsenate forms bidentate complexes with these iron and manganese oxides. usda.gov The analysis of EXAFS data can distinguish between different modes of surface complexation, such as edge-sharing and corner-sharing arrangements. nih.gov

| Technique | Information Provided | Application Example |

| XANES | Oxidation state, coordination geometry. msu.ru | Determining the ratio of As(III) to As(V) in contaminated soils. nih.govresearchgate.net |

| EXAFS | Bond distances, coordination numbers, neighboring atom types. msu.ru | Characterizing the bidentate surface complex of arsenate on ferrihydrite. nih.govsemineral.es |

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide detailed information about the molecular structure and bonding within a compound. These methods are particularly sensitive to the vibrations of arsenate (AsO₄³⁻) groups and have been widely used to study this compound systems.

In the Raman spectra of arsenate-containing materials, the As-O stretching vibrations are particularly informative. acs.org For example, in scorodite (FeAsO₄·2H₂O), strong and sharp peaks characteristic of As-O stretching are observed. acs.org The position of these bands is sensitive to the chemical environment, allowing for the differentiation between adsorbed arsenate species and crystalline ferric arsenate phases. acs.org For instance, arsenate adsorbed on ferrihydrite at different pH values exhibits distinct Raman bands, indicating different surface complexation modes. acs.org

Infrared spectroscopy is also a valuable tool for characterizing arsenate compounds. mjcce.org.mk The vibrational modes of the AsO₄ group, as well as those of water molecules in hydrated structures, can be identified. mjcce.org.mk Studies on isomorphous analogues of struvite containing arsenate have used IR spectroscopy to confirm their structural similarity and to assign the various vibrational bands. mjcce.org.mk The analysis of IR spectra can reveal details about the coordination of the arsenate anion and the presence of hydrogen bonding. researchgate.net For example, ATR-FTIR spectroscopy has been used to characterize aqueous arsenic(V)-containing compounds. researchgate.net

| Spectroscopic Technique | Key Vibrational Modes | Application |

| Raman Spectroscopy | As-O stretching vibrations. acs.org | Differentiating between adsorbed and precipitated arsenate on mineral surfaces. acs.org |

| Infrared Spectroscopy | AsO₄ group vibrations, O-H vibrations from water. mjcce.org.mkresearchgate.net | Characterizing the structure and bonding in hydrated arsenate minerals. mjcce.org.mk |

X-ray Diffraction (XRD) for Crystalline Phase Analysis

X-ray Diffraction (XRD) is a primary technique for analyzing the crystalline structure of materials. For arsenic compounds, XRD helps in identifying the specific crystalline phases present.

Arsenic(V) oxide (As2O5) has a crystal structure composed of corner-sharing AsO4 tetrahedra and AsO6 octahedra. wikipedia.org This structure is distinct from that of phosphorus(V) oxide. wikipedia.org While arsenic pentoxide can form solid solutions with phosphorus(V) oxide and antimony pentoxide, this is limited to an equimolar point. wikipedia.org

In studies of mine waste, XRD is used in conjunction with other methods like X-ray Absorption Fine Structure (XAFS) spectroscopy to determine the speciation of arsenic. minsocam.org For instance, in some mine tailings, while As(V) is the dominant oxidation state, specific crystalline arsenic-bearing phases may not be detectable by XRD if they are poorly crystalline or present in low abundance. minsocam.org In such cases, techniques like XAFS provide more direct insight into the types of arsenic species. minsocam.org

Research on the oxidation of arsenite (AsIII) by manganese oxides has utilized synchrotron-based XRD to monitor changes in the solid phase. nih.gov These studies show that during the oxidation process, new solid phases can form, and their characteristics can be analyzed using XRD. nih.gov

Solid-State Nuclear Magnetic Resonance (ssNMR) for Atomic Environments

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful tool for investigating the local atomic environments in solid materials, including those that are disordered or amorphous. nih.govresearchgate.net It provides information on the number and types of coordinating atoms and the connectivity between them, without requiring long-range order. researchgate.net

For arsenic-containing compounds, ssNMR has been employed to study their structure. For example, 87Rb ssNMR spectroscopy has been used to investigate the structures of intercalates of arsenic(III) oxide with rubidium chloride. acs.org These studies helped in identifying the distinct chemical environments of the rubidium cations within the crystal structure. acs.org Additionally, 1H ssNMR has been used to reveal dynamic disorder of water molecules in these compounds. acs.org

While direct ssNMR studies specifically on this compound are not extensively detailed in the provided context, the principles of ssNMR are broadly applicable. nih.govmdpi.com The technique is sensitive to the local environment of the nucleus being studied, making it suitable for characterizing the atomic-level structure of hydrated compounds and understanding the interactions between the arsenic oxide and water molecules. researchgate.net

Thermodynamic Stability and Aqueous Speciation of this compound

The dissolution of this compound in water leads to the formation of arsenic acid (H3AsO4). wikipedia.org The subsequent behavior of arsenic in aqueous solutions is governed by hydrolytic equilibria, which are influenced by pH and the oxidation-reduction potential (Eh) of the environment.

Hydrolytic Equilibria and Protonation Constants of Arsenic(V) Species

Arsenic acid is a triprotic acid, meaning it can donate three protons in a stepwise manner. wikipedia.org The equilibria and their corresponding protonation constants (pKa values) describe the distribution of different arsenic(V) species in solution as a function of pH. The dissociation reactions are as follows:

H₃AsO₄ ⇌ H₂AsO₄⁻ + H⁺, with a pKa1 of approximately 2.19 - 2.26. wikipedia.orglibretexts.org

H₂AsO₄⁻ ⇌ HAsO₄²⁻ + H⁺, with a pKa2 of approximately 6.76 - 6.98. wikipedia.orglibretexts.orgcost-nectar.eu

HAsO₄²⁻ ⇌ AsO₄³⁻ + H⁺, with a pKa3 of approximately 11.29 - 11.58. wikipedia.orglibretexts.orgcost-nectar.eu

These pKa values indicate that at a low pH, the fully protonated arsenic acid (H3AsO4) is the dominant species. As the pH increases, it deprotonates to form dihydrogen arsenate (H2AsO4⁻), then hydrogen arsenate (HAsO4²⁻), and finally arsenate (AsO4³⁻) at very high pH levels. mdpi.comresearchgate.net The exact distribution of these species is also influenced by the ionic strength and composition of the aqueous medium. nih.gov

| Equilibrium | pKa Value Range | Sources |

|---|---|---|

| H₃AsO₄ ⇌ H₂AsO₄⁻ + H⁺ | 2.19 - 2.26 | wikipedia.orglibretexts.org |

| H₂AsO₄⁻ ⇌ HAsO₄²⁻ + H⁺ | 6.76 - 6.98 | wikipedia.orglibretexts.orgcost-nectar.eu |

| HAsO₄²⁻ ⇌ AsO₄³⁻ + H⁺ | 11.29 - 11.58 | wikipedia.orglibretexts.orgcost-nectar.eu |

Eh-pH Diagrams and Stability Fields of Pentavalent Arsenic Species

Eh-pH diagrams, also known as Pourbaix diagrams, are essential for visualizing the stability of aqueous species under varying conditions of oxidation-reduction potential (Eh) and pH. catf.us For arsenic, these diagrams show the conditions under which different oxidation states (primarily As(III) and As(V)) and their corresponding aqueous species are thermodynamically stable. mdpi.comresearchgate.net

Under oxidizing conditions (higher Eh values), pentavalent arsenic (As(V)) species are predominant. mdpi.comresearchgate.net The specific As(V) species present is determined by the pH. researchgate.net

In highly acidic conditions (pH < 2), H₃AsO₄ is the stable form. ingemmet.gob.pe

In the pH range of approximately 3 to 6, H₂AsO₄⁻ is the dominant species. ingemmet.gob.pe

As the pH increases to the range of about 7 to 11, HAsO₄²⁻ becomes the most prevalent form. ingemmet.gob.pe

At pH values above 12, AsO₄³⁻ is the stable species. ingemmet.gob.pe

The boundary between the stability fields of As(V) and As(III) slopes across the Eh-pH ranges typically found in natural waters. catf.us This indicates that changes in either Eh or pH can lead to the conversion between these two oxidation states. catf.us

Solubility Product Determinations and Related Phase Behavior

Arsenic(V) oxide is described as being soluble in water. wikipedia.org The dissolution of As2O5 in water forms arsenic acid, which then undergoes the hydrolytic equilibria discussed previously. wikipedia.org The solubility of arsenic(V) can be limited by the precipitation of arsenate minerals, particularly with metal cations. For example, scorodite (FeAsO4·2H2O) is an iron arsenate mineral that can control arsenic concentrations in some environments. imwa.info However, the stability field of scorodite is limited and sensitive to factors like redox potential and pH. imwa.info

Environmental Geochemistry and Mobility of Arsenic V Oxide Hydrate

Occurrence and Distribution in Geologic and Hydrologic Systems

The presence of arsenic(V) in geologic and hydrologic systems is a result of both natural processes and anthropogenic activities. nerc.ac.uk Its mobility and concentration are controlled by a series of biogeochemical reactions. researchgate.net

Arsenic is a naturally occurring element found in various forms and oxidation states in the environment, but in natural waters, it primarily exists in inorganic forms as trivalent arsenite (As(III)) or pentavalent arsenate (As(V)). tandfonline.com While arsenic concentrations in most groundwaters are low (often below 1 µg/L), significant contamination has been documented in over 70 countries, with concentrations ranging from less than 0.5 to 5000 µg/L. nerc.ac.uknih.gov A 2000 study of about 20,000 public-supply wells in the USA found that 11% exceeded the WHO's provisional guideline of 10 µg/L. nerc.ac.uk

Arsenic(V), often represented as arsenic acid (H₃AsO₄) and its conjugate bases (H₂AsO₄⁻, HAsO₄²⁻), is the thermodynamically favored and predominant species in oxic (oxygen-rich) surface waters like lakes and rivers. nih.govdiva-portal.org In groundwater, the speciation between As(V) and As(III) depends on the prevailing pH and redox conditions. nih.govacs.org Although As(V) is typical of oxic waters and As(III) of anoxic (oxygen-poor) waters, they can coexist in both environments. nih.gov The largest populations affected by high arsenic concentrations in groundwater reside in the Bengal delta basin (Bangladesh and India), China, and the USA. tandfonline.com

The concentration of dissolved arsenic in the environment is largely controlled by its adsorption onto metal oxides, particularly those of iron, aluminum, and manganese. tandfonline.comresearchgate.net Iron (oxy)(hydr)oxides, such as ferrihydrite and goethite, are considered the principal sinks for arsenic in soils and sediments due to their high affinity for arsenate. osti.govresearchgate.net Arsenate strongly adsorbs to these mineral surfaces, which significantly reduces its mobility and bioavailability. confex.com This association is so strong that the reductive dissolution of these iron minerals is recognized as a primary mechanism for releasing arsenic into groundwater. nih.govnih.gov

Arsenic can be incorporated into the structure of minerals or adsorb to their surfaces. researchgate.net For instance, arsenopyrite (B74077) (FeAsS) is the most common arsenic-bearing mineral, and its weathering can release arsenic into the environment. nerc.ac.ukresearchgate.net The released arsenic, particularly As(V), then readily associates with iron (oxy)(hydr)oxides that are abundant in many soils and aquatic sediments. confex.commdpi.com

Hydrogeological conditions play a critical role in determining the chemical form (speciation) and mobility of arsenic. Key factors include pH, redox potential (Eh), and the chemical composition of the water. mdpi.commdpi.com

pH: The pH of the water influences arsenic's surface charge and the charge of adsorbent minerals. diva-portal.org Arsenic(V) adsorption onto iron oxides is generally highest at acidic pH values (around 4) and decreases as the pH increases. diva-portal.orgmdpi.com Under neutral to mildly alkaline conditions, As(V) tends to be strongly bound to iron oxides, which limits its mobility. mdpi.com However, at high pH, desorption can occur as the mineral surfaces become more negatively charged, repelling the anionic arsenate species. diva-portal.org

Redox Conditions: In oxidizing environments, As(V) is the stable form and tends to be immobilized through adsorption onto iron (oxy)(hydr)oxides. researchgate.netmdpi.com Conversely, under reducing (anoxic) conditions, these iron minerals can dissolve, releasing the bound arsenic. nih.govmdpi.com Furthermore, under reducing conditions, As(V) can be transformed into the more mobile As(III). researchgate.net The transition from oxic to anoxic conditions, often driven by microbial activity, is a major cause of arsenic mobilization in aquifers. acs.org

Groundwater Flow and Chemistry: The chemical evolution of groundwater as it moves through an aquifer affects arsenic mobility. researchgate.net In recharge zones, groundwater is often oxic and has a lower pH, which can lead to arsenic sequestration. researchgate.net As groundwater flows deeper and becomes more geochemically evolved, it may become more alkaline and reducing, creating conditions favorable for arsenic release through both desorption and the dissolution of iron minerals. researchgate.netresearchgate.net The presence of competing ions, such as phosphate (B84403), silicate (B1173343), and bicarbonate, can also influence arsenic mobility by competing for adsorption sites on mineral surfaces. nih.govnih.gov

Interfacial Processes and Adsorption Mechanisms of Arsenic(V)

The interaction between dissolved arsenic species and the surfaces of solid phases is a primary control on arsenic's fate in the environment. Adsorption onto mineral surfaces, especially metal oxides, is a key process that sequesters arsenic from water.

Arsenic(V) exhibits a strong affinity for adsorption onto a variety of metal oxides, which are widely used in water treatment technologies for arsenic removal. researchgate.net The primary mechanism involves a ligand exchange reaction where arsenate ions replace hydroxyl groups (-OH) on the mineral surface. researchgate.net

Iron (oxy)(hydr)oxides like ferrihydrite, goethite, and hematite (B75146) are highly effective at adsorbing As(V). confex.comnih.gov The adsorption capacity is influenced by pH, with maximum adsorption typically occurring under acidic conditions. diva-portal.orgnih.gov Besides iron oxides, other metal oxides are also efficient adsorbents for As(V). frontiersin.org These include:

Aluminum Oxides: Amorphous aluminum oxide and activated alumina (B75360) are effective in binding As(V). researchgate.netnih.gov

Titanium Dioxides: TiO₂ has shown great promise for As(V) removal, forming stable surface complexes. frontiersin.orgmdpi.com

Manganese Oxides: These oxides can adsorb arsenic and also play a role in its redox transformation. diva-portal.orgjte.edu.vn

Binary Metal Oxides: Combinations like iron-manganese or iron-copper oxides can exhibit enhanced adsorption capacities for arsenic. jte.edu.vn

The table below summarizes the reported adsorption capacities of various metal oxides for Arsenic(V).

| Adsorbent Material | Maximum Adsorption Capacity for As(V) (mg/g) | Reference |

|---|---|---|

| Ce₁-ₓTiₓO₂-y Oxide Nanoparticles | 305 | frontiersin.org |

| Activated Alumina | 15.9 | researchgate.net |

| TiO₂-based Adsorbent | 18.2 | frontiersin.org |

| Titanium Dioxide (TiO₂) | 4.925 | researchgate.net |

| Lanthanum-modified Bentonite | 3.8 | frontiersin.org |

The adsorption of ions onto mineral surfaces can be described by two primary mechanisms: inner-sphere and outer-sphere complexation. researchgate.net

Outer-Sphere Complexation: In this model, the adsorbing ion (arsenate) retains its hydration shell (surrounding water molecules) and is held to the mineral surface by weaker, long-range electrostatic forces. researchgate.netresearchgate.net This type of complex is sensitive to the ionic strength of the solution. confex.comscielo.org.mx

Inner-Sphere Complexation: This mechanism involves the formation of a direct chemical bond (covalent or ionic) between the arsenate ion and the mineral surface. jte.edu.vnresearchgate.net The ion loses at least part of its hydration shell to bind directly to the surface functional groups. researchgate.net These complexes are significantly stronger and more stable than outer-sphere complexes and are generally not affected by changes in ionic strength. confex.comscielo.org.mx

Spectroscopic studies, such as Fourier Transform Infrared (FTIR) spectroscopy and Extended X-ray Absorption Fine Structure (EXAFS), have provided strong evidence that arsenate (As(V)) primarily forms inner-sphere complexes on the surfaces of iron and aluminum oxides. diva-portal.orgosti.govnih.gov The dominant configuration is often a bidentate binuclear complex, where one arsenate tetrahedron bridges between two surface metal atoms. diva-portal.orgosti.gov This strong, direct bonding explains the high affinity of iron (oxy)(hydr)oxides for arsenate and its effective immobilization under favorable geochemical conditions. confex.com While arsenate predominantly forms inner-sphere complexes, arsenite (As(III)) can form both inner- and outer-sphere complexes depending on the mineral type and pH. nih.gov

Adsorption on Iron (Oxy)(Hydr)oxides and Other Metal Oxides

Ligand Exchange Reactions and Surface Functional Groups

The adsorption of arsenate onto iron oxides involves the displacement of surface hydroxyl groups by arsenate ions, forming inner-sphere complexes. mdpi.commdpi.com This ligand exchange mechanism is facilitated by the high density of functional groups on the surface of iron oxides. pjoes.com The nature of these surface functional groups, which can be protonated or deprotonated depending on the pH, plays a crucial role in the adsorption process. diva-portal.org The formation of these stable bonds effectively removes arsenic from the water. mdpi.com

The structure and properties of the adsorbent material, such as a high specific surface area and porosity, provide more active sites for arsenic binding, thereby enhancing adsorption capacity. mdpi.comrsc.org For instance, materials like ignimbrite coated with iron oxide exhibit enhanced selectivity and faster kinetics for arsenate adsorption due to the increased affinity of the iron oxide coating for arsenic ions. mdpi.com

Effects of pH on Arsenic(V) Adsorption Affinity and Capacity

The pH of the surrounding environment is a critical factor influencing the adsorption of arsenate. rsc.orgrsc.org The surface charge of mineral adsorbents and the speciation of arsenate are both pH-dependent. Iron oxides, for example, have a point of zero charge (PZC) between 5.5 and 9. diva-portal.org Below the PZC, the surface is positively charged, favoring the adsorption of negatively charged arsenate species (H₂AsO₄⁻ and HAsO₄²⁻). diva-portal.org

Maximum adsorption of arsenate is often observed at acidic pH values, typically around pH 4. diva-portal.org As the pH increases, the surface of the adsorbent becomes more negatively charged, leading to electrostatic repulsion and a decrease in arsenate adsorption. diva-portal.orgrsc.org However, the relationship is not always straightforward. In some cases, changes in the corrosion products of adsorbents like nano zero-valent iron at higher pH can lead to the formation of phases with a stronger affinity for As(V), counteracting the effect of electrostatic repulsion. rsc.org

The speciation of arsenate in water is also pH-dependent. The predominant species are H₂AsO₄⁻ at acidic pH and HAsO₄²⁻ at alkaline pH. nih.gov This variation in speciation affects the adsorption process. For instance, studies on activated carbon have shown that adsorption capacity can be influenced by pH, with optimal removal occurring within a specific pH range. nih.gov

Competitive Adsorption with Co-existing Anions and Organic Matter

In natural systems, arsenate often coexists with other anions and dissolved organic matter, which can compete for adsorption sites on mineral surfaces, thereby affecting its mobility.

Impact of Phosphate and Silicate Competition on Arsenic(V) Sorption

Phosphate is widely recognized as a major competitor for arsenate adsorption due to their similar chemical structures and adsorption mechanisms. nih.govresearchgate.net Both form tetrahedral oxyanions and can form inner-sphere complexes with surface hydroxyl groups. researchgate.net The presence of phosphate can significantly reduce the adsorption of arsenate, with the effect being more pronounced at higher phosphate concentrations. nih.govtandfonline.com Studies have shown that phosphate can displace pre-adsorbed arsenate, particularly at higher pH values. diva-portal.org

Silicate also competes with arsenate for adsorption sites, although its effect is generally less pronounced than that of phosphate. tandfonline.com The contribution of silicate to arsenic desorption is lower than that of phosphate and bicarbonate. tandfonline.com However, the co-presence of silicate and phosphate can have a stronger impact on arsenic mobilization than either anion alone. mdpi.com

Role of Dissolved Organic Matter (DOM) in Arsenic(V) Mobilization and Immobilization

Dissolved organic matter (DOM) plays a multifaceted role in the environmental fate of arsenic. mdpi.com DOM can enhance arsenic mobilization through several mechanisms, including competition for adsorption sites on mineral surfaces and the formation of soluble arsenic-DOM complexes. mdpi.comresearchgate.net Humic-like, terrestrially-derived DOM has been strongly correlated with high arsenic concentrations in groundwater. researchgate.net

Conversely, DOM can also contribute to arsenic immobilization. Under reducing conditions, DOM can act as a substrate for microbial activity, leading to the reductive dissolution of iron oxides and the subsequent release of adsorbed arsenic. researchgate.netnih.gov However, certain types of DOM can also act as electron shuttles, enhancing microbial iron reduction and potentially leading to the co-precipitation of arsenic with newly formed iron minerals. acs.org The specific role of DOM depends on its composition and the prevailing redox conditions. mdpi.comnih.gov

Interactions with Other Co-contaminant Metal(loid)s (e.g., Zinc) Affecting Arsenic(V) Sorption

The presence of other metal(loid)s, such as zinc, can influence the sorption of arsenate. In some cases, the presence of zinc has been observed to enhance the removal of arsenate from solution by iron oxides at alkaline pH. diva-portal.org This may be due to the formation of ternary zinc-arsenic-(hydro)oxide complexes or the precipitation of zinc arsenate. researchgate.net However, other studies have found that at high concentrations, zinc may lead to the precipitation of zinc hydroxide (B78521) carbonate, which then adsorbs arsenate, rather than direct co-adsorption onto the iron oxide surface. diva-portal.orgacs.org At acidic pH, the presence of zinc may not significantly affect arsenate adsorption on ferrihydrite. acs.org The co-sorption of zinc and arsenate on goethite can lead to the formation of various surface precipitates, depending on the solid-to-solution ratio. udel.edu

Redox Transformations and Biogeochemical Cycling of Arsenic(V)

The biogeochemical cycling of arsenic is driven by redox transformations between its primary inorganic forms: arsenate [As(V)] and arsenite [As(III)]. asm.org These transformations are largely mediated by microbial activity and are influenced by the surrounding environmental conditions. nih.govnih.gov

Under aerobic conditions, As(V) is the more stable and predominant species. nih.govasm.org However, in anoxic environments, As(V) can be microbially reduced to the more mobile and toxic As(III). nih.govasm.org This process, known as dissimilatory arsenate reduction, is carried out by certain bacteria that use As(V) as a terminal electron acceptor for respiration. nih.gov

Conversely, As(III) can be oxidized to As(V) by arsenite-oxidizing microbes, which can occur under both aerobic and anaerobic conditions, with some bacteria using nitrate (B79036) as an electron acceptor in the absence of oxygen. asm.orgresearchgate.net The microbial metabolism of arsenic is complex, with some single microbial strains capable of mediating both the reduction of As(V) and the oxidation of As(III). nih.govacs.org

The biogeochemical cycling of arsenic is often coupled with the cycles of other elements, such as iron, carbon, and sulfur. nih.gov For example, the reductive dissolution of iron (oxyhydr)oxides under anoxic conditions can lead to the release of adsorbed As(V), which can then be reduced to As(III). nih.gov The presence of sulfur can lead to the formation of arsenic sulfide (B99878) minerals, which can either immobilize or release arsenic depending on the specific conditions. nih.gov

Oxidation of Arsenic(III) to Arsenic(V) in Environmental Systems

The transformation of arsenite [As(III)] to arsenate [As(V)] is a critical process governing the mobility and toxicity of arsenic in the environment. Under typical oxidizing (aerobic) conditions, As(V) is the more stable form. geoscienceworld.orgtandfonline.com The oxidation process significantly impacts arsenic's fate, as As(V) species, which exist as negatively charged oxyanions (H₂AsO₄⁻ and HAsO₄²⁻) across a common environmental pH range, tend to adsorb more strongly to mineral surfaces compared to the uncharged As(III) species (H₃AsO₃) prevalent below pH 9.2. wwdmag.comacs.orgnih.gov This enhanced adsorption reduces arsenic's mobility in soils and sediments. mdpi.com

The oxidation of As(III) can occur through both abiotic and biotic pathways. While thermodynamically favorable, the abiotic oxidation of arsenite by dissolved oxygen is kinetically slow under most natural pH conditions. geoscienceworld.org However, the process can be catalyzed by mineral surfaces, particularly manganese (Mn) oxides. acs.orgjst.go.jp Studies on synthetic birnessite (a type of manganese oxide) show that it effectively oxidizes As(III) to As(V), with the resulting As(V) then adsorbing onto the mineral surface. acs.orgusda.govnih.gov This reaction involves the reductive dissolution of the manganese oxide, which can create new, fresh surfaces for further As(V) adsorption. acs.orgusda.gov Iron (Fe) oxides can also play a role, and the oxidation rate is influenced by factors such as pH and the presence of other ions. geoscienceworld.orgusda.gov

Microorganisms significantly accelerate the rate of arsenite oxidation, often by several orders of magnitude compared to abiotic rates. mdpi.com This biotic oxidation is carried out by diverse groups of bacteria, broadly categorized as chemolithoautotrophic arsenite oxidizers (CAOs) and heterotrophic arsenite oxidizers (HAOs). mdpi.com CAOs gain energy for growth by oxidizing As(III), using oxygen or other compounds like nitrate as electron acceptors, while HAOs perform the oxidation primarily as a detoxification mechanism. mdpi.com The key enzyme in this process is arsenite oxidase, which is encoded by the aioA gene. researchgate.net

The table below summarizes various oxidants and their effectiveness in converting As(III) to As(V), based on laboratory studies.

Table 1: Effectiveness of Various Oxidants for Arsenic(III) Conversion

| Oxidant | Effectiveness | Influencing Factors | Reference |

|---|---|---|---|

| Chlorine | Effective | Can be negatively affected by the presence of reductants like Fe(II) and sulfide. | wwdmag.com |

| Potassium Permanganate | Effective | Can be negatively affected by the presence of reductants. | wwdmag.com |

| Ozone | Extremely Effective (complete oxidation in <15 seconds) | Sulfide slowed the oxidation considerably. | wwdmag.com |

| Manganese Oxides (e.g., Birnessite) | Effective (heterogeneous oxidation) | Reaction is followed by adsorption of the As(V) product. | acs.orgnih.gov |

| Chlorine Dioxide | Not very effective (e.g., 20-30% oxidation with 3x stoichiometric dose) | Even a 100x dose only achieved 76% oxidation in five minutes. | wwdmag.com |

| Aeration (Dissolved Oxygen) | Ineffective/Kinetically Slow | Field studies showed it to be ineffective for As(III) oxidation in groundwater. | wwdmag.comgeoscienceworld.org |

Microbial Mediation of Arsenic(V) Transformation and Cycling

Microorganisms are central to the biogeochemical cycling of arsenic, mediating its transformation between different oxidation states and influencing its environmental fate. nih.govgoldschmidt.info Microbial processes include not only the oxidation of As(III) but also the reduction of As(V) back to As(III), which completes the cycle. These transformations are driven by the microbes' need for energy or as a mechanism for detoxification. tandfonline.commdpi.com

Two primary pathways exist for the microbial reduction of As(V):

Dissimilatory Arsenate Reduction: Certain bacteria and archaea can use As(V) as a terminal electron acceptor in anaerobic respiration, similar to how other organisms use oxygen or nitrate. tandfonline.comfrontiersin.org This process, termed arsenotrophy, is catalyzed by an enzyme complex called arsenate reductase, encoded by the arr genes. acs.orgresearchgate.net This respiratory process is a major driver for the mobilization of arsenic in anoxic environments like groundwater aquifers, as it converts less mobile, adsorbed As(V) into the more soluble and mobile As(III). osti.gov

Cytoplasmic Arsenate Reduction: This is a more common detoxification mechanism found in a wide range of microbes. nih.govtandfonline.com If As(V) enters the cell (often through phosphate transporters), it is reduced to As(III) in the cytoplasm by the ArsC enzyme, which is part of the ars operon. tandfonline.comresearcher.life The resulting As(III) is then typically expelled from the cell by an efflux pump (ArsB). tandfonline.com

Recent research has revealed the complexity of these microbial systems. For instance, the bacterium Shewanella putrefaciens CN32, which possesses both ars and arr operons, can mediate both the reduction of As(V) and the oxidation of As(III), even under aerobic conditions. acs.orgresearchgate.net The direction of the reaction catalyzed by the Arr enzyme in this organism can be regulated by the type of carbon source available. acs.org This highlights that a single microbial strain can trigger a complete arsenic redox cycle. acs.orgresearchgate.net

The table below details key microbial genera involved in arsenic transformations.

Table 2: Microbial Genera Involved in Arsenic(V) Transformation

| Microbial Genus | Primary Arsenic Metabolism | Key Genes/Enzymes | Environmental Significance | Reference |

|---|---|---|---|---|

| Shewanella | Dissimilatory As(V) Reduction; As(III) Oxidation | arr (arsenate reductase), ars (detoxification) | Can mediate a reversible arsenic redox cycle in anoxic and oxic conditions. | frontiersin.orgacs.orgresearchgate.net |

| Geobacter | Dissimilatory As(V) and Fe(III) Reduction | Not specified | Reduces iron oxides, releasing adsorbed As, and can directly reduce As(V). | frontiersin.orginteresjournals.org |

| Sulfuricella | Sulfur-Oxidizing As(V) Reduction | Not specified | Performs chemolithotrophic As(V) reduction in oligotrophic, mining-impacted environments. | nih.gov |

| Ramlibacter | Sulfur-Oxidizing As(V) Reduction | Not specified | Identified as a key As(V) reducer in mine tailings using sulfur as an electron donor. | nih.gov |

| Ensifer / Acinetobacter | As(III) Oxidation | aioA (arsenite oxidase) | Oxidizes As(III) to the less toxic As(V), reducing its bioavailability in soil. | researchgate.net |

Impact of Sulfur Compounds and Other Reducing Conditions on Arsenic(V) Geochemistry

The geochemistry of arsenic is profoundly influenced by the redox potential of the environment and its interactions with other elements, particularly sulfur. goldschmidt.info Under reducing (anoxic) conditions, such as those found in deep groundwater or flooded soils, As(V) is often unstable and can be reduced to As(III). umaine.edunih.gov This transformation generally increases arsenic's mobility because As(III) is less likely to adsorb to mineral surfaces than As(V). umaine.eduapi.org

The mobilization of arsenic under reducing conditions is often linked to the microbial reduction of iron (Fe) and manganese (Mn) (hydr)oxides. osti.govumaine.edu These minerals have a high capacity to adsorb As(V). geoscienceworld.org When microbes use Fe(III) and Mn(IV) as electron acceptors in the absence of oxygen, the minerals dissolve, releasing the bound arsenic into the water. osti.govapi.org

The interaction between arsenic and sulfur is particularly complex. researchgate.net

Sulfide-Induced Reduction and Precipitation: Sulfate-reducing bacteria (SRB) produce sulfide (S²⁻) under anaerobic conditions. mdpi.com Dissolved sulfide can abiotically reduce As(V) to As(III), although this reaction is reported to be kinetically slow at neutral pH. geoscienceworld.org More significantly, sulfide can react with arsenic to form arsenic sulfide minerals like orpiment (As₂S₃) or realgar (AsS), or it can co-precipitate with iron to form iron sulfides (e.g., FeS) that can adsorb arsenic, thereby removing it from the aqueous phase. umaine.edumdpi.comnih.gov

Formation of Thioarsenates: In sulfidic waters, arsenic can form soluble thioarsenic species (thioarsenates), where sulfur atoms substitute for oxygen atoms in the arsenate molecule. geoscienceworld.orgresearchgate.net These thioarsenate complexes can be stable across a wide pH range under reducing conditions and may enhance the solubility and mobility of arsenic compared to its simple oxyanion or sulfide mineral forms. nih.govresearchgate.net The formation of these species demonstrates that the presence of sulfide does not always lead to arsenic immobilization. nih.gov

Sulfur-Oxidizing Arsenate Reduction: In some environments, such as mine tailings, reduced sulfur compounds can serve as an energy source (electron donor) for bacteria that use As(V) as an electron acceptor. nih.gov This process of sulfur oxidation coupled to arsenate reduction can be a significant pathway for arsenic mobilization in environments with low organic carbon but high sulfur content. nih.gov

Modeling studies suggest that under mildly reducing conditions, arsenic desorption from minerals is the dominant process, leading to higher aqueous concentrations. nih.gov However, as conditions become more strongly reducing and sulfidic, the formation of As-S minerals can decrease dissolved arsenic concentrations. nih.gov

Table 3: Impact of Sulfur and Reducing Conditions on Arsenic(V)

| Condition/Reactant | Process | Effect on Arsenic(V) | Impact on Mobility | Reference |

|---|---|---|---|---|

| Mildly Reducing Conditions | Reductive dissolution of Fe/Mn (hydr)oxides | Release of adsorbed As(V) | Increase | osti.govumaine.edunih.gov |

| Mildly to Strongly Reducing Conditions | Microbial or abiotic reduction of As(V) to As(III) | Transformation to As(III) | Increase (As(III) is generally more mobile) | umaine.edunih.gov |

| Strongly Reducing, Sulfidic Conditions | Precipitation of arsenic sulfide minerals (e.g., As₂S₃) | Removal from aqueous phase | Decrease | umaine.edunih.gov |

| Strongly Reducing, Sulfidic Conditions | Formation of soluble thioarsenate species | Forms stable, soluble S-As complexes | Increase/Enhance solubility | nih.govresearchgate.net |

| Reduced Sulfur Species (e.g., thiosulfate) | Acts as an electron donor for As(V) reducing bacteria | Drives the reduction of As(V) to As(III) | Increase | nih.gov |

Compound Index

Advanced Analytical Methodologies for Arsenic V Speciation and Quantification

Chromatographic Techniques for Separation of Arsenic Species

Chromatographic techniques are paramount in arsenic speciation analysis, providing the necessary separation of different arsenic compounds before their detection and quantification. researchgate.net The choice of chromatographic method is dictated by the physicochemical properties of the arsenic species present in the sample. researchgate.net

High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Arsenic(V) Analysis

The hyphenation of High-Performance Liquid Chromatography (HPLC) with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is considered the gold standard for arsenic speciation analysis. mdpi.comnih.govmdpi.com This powerful combination leverages the separation capabilities of HPLC with the high sensitivity, selectivity, and low detection limits of ICP-MS for elemental detection. nih.govnumberanalytics.comrsc.orgnih.gov The technique allows for the effective separation of various arsenic species, including the inorganic forms Arsenite (As(III)) and Arsenate (As(V)), as well as organic forms like monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA). mdpi.comnih.gov

In a typical HPLC-ICP-MS setup, the sample is first introduced into the HPLC system, where different arsenic species are separated on a chromatographic column. The separated species then elute from the column and are directly introduced into the ICP-MS for detection and quantification. mdpi.com ICP-MS offers exceptional sensitivity for trace-level quantification and can minimize isobaric interferences (e.g., from argon chloride, ArCl⁺) on arsenic's mass-to-charge ratio (m/z 75) through the use of collision/reaction cells. rsc.org

Research has demonstrated the successful application of HPLC-ICP-MS for Arsenic(V) analysis in a wide range of matrices, including water, food products like rice and seafood, and biological samples such as urine and serum. mdpi.comnih.govnih.govnih.gov Methodologies often involve anion-exchange chromatography to separate the anionic arsenic species. nih.govrsc.org For instance, a gradient elution using ammonium (B1175870) carbonate has been effectively used to separate As(V) from other species on a strong anion-exchange column. nih.gov To simplify analysis and avoid interferences, some methods utilize an oxidation step, for example with hydrogen peroxide, to convert all inorganic arsenic into As(V) prior to chromatographic separation. nih.govnih.gov

| Parameter | Description |

| Principle | Combines HPLC's separation power with ICP-MS's sensitive and selective elemental detection. numberanalytics.com |

| Stationary Phases | Commonly uses anion-exchange columns (e.g., Hamilton PRP-X100) for separating anionic arsenic species like As(V). nih.govrsc.org Pentafluorophenyl (PFP) columns have also been shown to provide sharp peaks and full separation. nih.gov |

| Mobile Phases | Aqueous ammonium carbonate, phosphate (B84403) buffers, or formic acid are frequently used. nih.govrsc.orgnih.govnih.gov The choice of mobile phase is critical and can be optimized for specific separations. |

| Detection | ICP-MS detects arsenic at m/z 75. A collision/reaction cell (e.g., with oxygen or helium) is often used to mitigate polyatomic interferences. rsc.orgnih.gov |

| Applications | Environmental monitoring (water), food safety (rice, seafood, fish oil), and clinical analysis (urine, serum). mdpi.comnih.govnih.gov |

| Detection Limits | Achieves very low detection limits, often in the nanogram per milliliter (ng/mL) or parts-per-billion (ppb) range. nih.govrsc.orgrutgers.edu For example, method detection limits for As(V) in urine have been reported as low as 0.10–0.75 ng/mL. rutgers.edu |

Ion Exchange Chromatography (Anion and Cation Exchange) for Arsenic(V) Separation

Ion Exchange Chromatography (IEC) is a widely used technique for separating arsenic species based on their ionic charge. researchgate.net It can be employed as a standalone separation method or, more commonly, as the chromatographic component in a hyphenated setup like IC-ICP-MS. rutgers.edu The separation relies on the interaction of charged arsenic species with oppositely charged functional groups on the stationary phase of the column. researchgate.net

Anion Exchange Chromatography is particularly effective for separating the common anionic arsenic species. rsc.org In most environmental and biological systems, Arsenic(V) exists as a negatively charged oxyanion (H₂AsO₄⁻ or HAsO₄²⁻) due to its low pKa values. rsc.org This strong anionic character leads to its retention on an anion exchange column. rsc.org As(III), which is typically present as a neutral species (H₃AsO₃) at neutral pH, has little retention and elutes earlier. rsc.orgnih.gov By using a gradient elution, where the ionic strength or pH of the mobile phase is gradually changed, retained species like As(V) can be selectively eluted from the column. rutgers.edu For example, a sodium hydroxide (B78521) gradient has been used to selectively separate As(V), As(III), MMA(V), and DMA(V). rutgers.edu

Cation Exchange Chromatography is used in a complementary fashion, primarily for the separation of cationic arsenic species such as arsenocholine (B1203914) (AsC) and certain trivalent methylated arsenic metabolites. researchgate.netrutgers.edu Since As(V) is anionic, it does not interact with and passes through a cation exchange column. This property can be used in multi-column setups to achieve comprehensive speciation. researchgate.net

| Technique | Principle | Target Analytes for As(V) Separation | Eluents | Research Findings |

| Anion Exchange | Separates anions using a positively charged stationary phase. researchgate.net | As(V) (strong retention), DMA(V), MMA(V). As(III) has little to no retention. rsc.org | Sodium hydroxide or phosphate/carbonate buffers are common. rsc.orgrutgers.edu | Successfully used to separate As(III) and As(V) in groundwater, with As(V) being retained and later eluted with hydrochloric acid. nih.gov Achieved baseline separation of As(V) from other species in urine samples using a NaOH gradient. rutgers.edu |

| Cation Exchange | Separates cations using a negatively charged stationary phase. researchgate.net | Not used for retaining As(V), but for separating it from cationic species. rutgers.edu | Acidic mobile phases, such as nitric acid, are typical. rutgers.edu | Used in tandem with anion exchange to achieve comprehensive speciation of seven different arsenic compounds in urine. rutgers.edu |

Hydrophilic Interaction Liquid Chromatography (HILIC) and Other Emerging Chromatographic Methods for Arsenic(V) Species

While reversed-phase and ion-exchange chromatography are well-established, newer and alternative chromatographic modes are being explored to overcome certain limitations and improve separations.

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase chromatography that uses a hydrophilic stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous solvent. rsc.orgnih.gov HILIC is particularly suited for separating highly polar compounds that are poorly retained in reversed-phase chromatography. nih.gov A water-enriched layer forms on the surface of the stationary phase, and polar analytes like arsenic species can partition into this layer. rsc.org HILIC can separate neutral, anionic, and cationic species simultaneously, making it a versatile tool for arsenic speciation. rsc.org It has been successfully coupled with both ESI-MS and ICP-MS for the speciation analysis of arsenic-containing products, identifying As(V) as a main oxidation product in specific reactions. rsc.orgresearchgate.net

Other Emerging Chromatographic Methods include the use of novel stationary phases and alternative separation principles.

Pentafluorophenyl (PFP) stationary phases have been shown to provide excellent separation of arsenic species, including As(V), with sharp peaks and short analysis times when coupled with ICP-MS. nih.gov

Frontal Chromatography has been proposed as a simplified, high-throughput alternative to traditional HPLC for "binary" speciation, such as separating inorganic arsenic from organic forms. speciation.net This technique avoids an injection valve and uses the sample itself for elution, offering a potentially faster and less expensive approach for routine analysis where complete separation of all species is not required. speciation.net

Spectroscopic Detection and Quantification Methods for Arsenic(V)

Following chromatographic separation, sensitive and reliable detection methods are required for the quantification of Arsenic(V). Spectroscopic techniques are the most common methods employed for this purpose.

Atomic Fluorescence Spectroscopy (AFS)

Atomic Fluorescence Spectroscopy (AFS) is a highly sensitive detection technique, particularly for hydride-forming elements like arsenic. rsc.org In this method, arsenic species eluted from a separation system are typically converted into a volatile hydride (arsine, AsH₃) through a chemical reaction with a reducing agent like sodium borohydride. nih.gov The generated arsine gas is then carried to a detector where it is atomized in a flame. A light source (e.g., a high-intensity hollow cathode lamp) excites the arsenic atoms, which then emit fluorescence at a characteristic wavelength. The intensity of this fluorescence is proportional to the arsenic concentration.

AFS offers several advantages, including excellent detection limits (often below the µg/L or ppb level), a wide linear calibration range, and lower acquisition and running costs compared to ICP-MS. rsc.orgrsc.org It is considered a suitable alternative to other atomic spectrometers for speciation studies. rsc.orgrsc.org The coupling of HPLC with hydride generation AFS (HPLC-HG-AFS) provides a robust system for the speciation of arsenic, including As(III) and As(V). journaljsrr.comrsc.org Research has demonstrated the ability to achieve low detection limits for various arsenic species, with values for As(V) reported in the range of 3.0 ng/g in vegetable samples and 10–40 ng/L when coupled with HPLC. nih.govcas.cz

| Parameter | Description |

| Principle | Detection of fluorescence emitted by excited arsenic atoms. Usually coupled with hydride generation (HG) to convert arsenic species to volatile arsine gas. rsc.orgnih.gov |

| Coupling | Frequently coupled with HPLC (HPLC-HG-AFS) for speciation analysis of As(III), As(V), MMA, and DMA. journaljsrr.comrsc.org |

| Advantages | High sensitivity, low detection limits (sub-ppb), wide linear range, and lower cost compared to ICP-MS. rsc.orgrsc.org |

| Detection Limits (LOD) | Reported LODs for As(V) are around 3.0 ng/g in solid samples and can reach the low ng/L range in aqueous solutions with advanced setups. nih.govcas.cz |

| Applications | Analysis of arsenic species in environmental, biological, and food samples. rsc.orgnih.gov Successfully applied to determine As(V) in copper electrolytes. rsc.org |

Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES/OES)

Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES), also known as Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES), is a robust and widely used technique for the multi-elemental analysis of samples. up.ac.zawikipedia.org The technique uses an inductively coupled plasma to excite atoms and ions to a level where they emit electromagnetic radiation at wavelengths characteristic of each specific element. wikipedia.org A spectrometer separates this radiation by wavelength, and the intensity of the emitted light is measured to determine the concentration of the element in the sample. epa.gov

While ICP-MS is generally more sensitive, ICP-AES is a powerful tool for determining total arsenic concentrations, especially at higher levels. up.ac.zanih.gov It is less susceptible to certain types of matrix interferences than ICP-MS and is a workhorse in many analytical laboratories for analyzing environmental and geological materials. up.ac.zawikipedia.org For speciation, ICP-AES is not used directly as it cannot distinguish between different chemical forms of an element. However, it can be used as a detector following a separation technique or to validate the total arsenic concentration obtained from the sum of speciated results from another method. rsc.org For instance, total arsenic determined by ICP-OES has been used to validate results from an HPLC-HG-AFS speciation method for copper electrolyte samples. rsc.org

| Parameter | Description |

| Principle | Measures the light emitted by elements in a high-temperature plasma. Each element emits light at specific, characteristic wavelengths. wikipedia.org |

| Function | Primarily used for determining the total concentration of an element (e.g., total arsenic) in a sample. up.ac.za It does not provide speciation information on its own. |

| Advantages | Robust, capable of multi-element analysis, high sample throughput, and has a wide dynamic range for analyzing both major and trace elements. up.ac.zawikipedia.org |

| Interferences | Can be subject to spectral interferences (overlap of emission lines) and matrix effects, which can be managed with background correction and other techniques. up.ac.zaepa.gov |

| Applications | Analysis of total arsenic in water, soil, fertilizers, and industrial samples. up.ac.zawikipedia.org Used to validate total concentrations in speciation studies. rsc.org |

Graphite (B72142) Furnace Atomic Absorption Spectroscopy (GF-AAS) and Electrothermal Atomic Absorption Spectrometry (ETAAS)

Graphite Furnace Atomic Absorption Spectroscopy (GF-AAS), also known to as Electrothermal Atomic Absorption Spectrometry (ETAAS), is a highly sensitive technique for determining trace and ultratrace levels of arsenic in various matrices. tjpr.orgnih.govresearchgate.net This method offers excellent detection limits, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, making it particularly suitable for environmental and biological samples where arsenic concentrations are typically low. tjpr.orgnih.govnih.gov

The principle of GF-AAS involves the introduction of a small sample volume (typically microliters) into a graphite tube. tjpr.org The tube is then heated electrothermally through a pre-programmed temperature sequence. This process includes drying, pyrolysis (ashing) to remove the sample matrix, and finally, atomization at a high temperature (e.g., 2100 °C to 2400 °C) to convert the analyte into free atoms. doi.orgresearchgate.net These free atoms absorb light at a characteristic wavelength (193.7 nm for arsenic) from a specific light source, and the amount of light absorbed is directly proportional to the concentration of the analyte. amecj.com

To enhance sensitivity and minimize interferences, chemical modifiers are often employed. A common modifier is a mixture of palladium (Pd) and magnesium (Mg) salts, which helps to stabilize the arsenic species during the pyrolysis stage, allowing for higher ashing temperatures to more effectively remove interfering matrix components without losing the analyte. tjpr.orgub.edu The use of Zeeman background correction is also crucial to compensate for high background signals that can arise from complex sample matrices. nih.govresearchgate.net

Recent advancements have explored direct solid sample analysis (SS-GF-AAS), which can reduce sample preparation time. researchgate.net However, challenges such as matrix effects and spectral interferences, particularly from phosphates in biological samples, need to be carefully addressed. ub.edu High-resolution continuum source GF-AAS (HR-CS-GF-AAS) has shown promise in identifying and correcting for such spectral interferences. ub.edu

The reliability of GF-AAS has been demonstrated through the analysis of certified reference materials, showing good accuracy and precision. tjpr.orgnih.govnih.gov For instance, studies have reported recovery rates for arsenic in standard reference materials to be around 98% to 102%. tjpr.org

| Parameter | Typical Value/Condition | Source |

| Wavelength | 193.7 nm | amecj.com |

| Atomization Temperature | 2100 - 2400 °C | doi.orgresearchgate.net |

| Pyrolysis Temperature | ~900 - 1200 °C | doi.orgresearchgate.net |

| Chemical Modifier | Palladium (Pd) and Magnesium (Mg) | tjpr.orgub.edu |

| Detection Limit | 0.26 - 2 ng/mL | nih.govresearchgate.net |

| Sample Volume | ~20 µL | tjpr.org |

Sample Preparation and Extraction Protocols for Arsenic(V) in Environmental Matrices

The accurate speciation of arsenic(V) in environmental samples is critically dependent on the methods used for sample preparation and extraction. The primary goals are to efficiently extract arsenic species from the sample matrix while preserving their original chemical forms.

Optimization of Extraction Solvents and Methodologies

The choice of extraction solvent is a critical step in arsenic speciation analysis. nih.gov The ideal solvent should provide high extraction efficiency for the target arsenic species without causing their transformation. Common extraction solvents include mixtures of methanol (B129727) and water, which are frequently used for biological samples like red blood cells. nih.gov Other solvents such as trifluoroacetic acid, dilute phosphoric acid, and various buffer solutions have also been investigated. nih.gov

For edible mushrooms, a study found that 0.3 M acetic acid provided the highest extraction efficiency (76.8%) for various arsenic species. sci-hub.se In the analysis of marine fish, a solution of 0.15 mol/L nitric acid containing 30% methanol was identified as an optimal extraction solvent under microwave-assisted extraction conditions. tandfonline.com The use of deep eutectic solvents (DESs), which are considered environmentally friendly, has also been explored for extracting arsenic species from blood samples. nih.gov

Microwave-assisted extraction has gained popularity as it can enhance extraction efficiency and reduce extraction times compared to traditional methods like shaking or sonication. nih.govtandfonline.com Optimization of parameters such as extraction time, temperature, and the solid-to-liquid ratio is crucial for achieving the best results. tandfonline.com For example, in one study, the optimal conditions for microwave-assisted extraction of arsenic from marine fish were determined to be an extraction time of 32 minutes at a temperature of 85 °C with a solid-liquid ratio of 1:20 (g/mL). tandfonline.com

| Extraction Method | Sample Matrix | Optimal Solvent/Conditions | Extraction Efficiency/Recovery | Source |

| Ultrasound-Assisted Extraction | Edible Mushrooms (Lentinus edodes) | 0.3 M Acetic Acid | 76.8% | sci-hub.se |

| Microwave-Assisted Extraction | Marine Fish | 0.15 mol/L Nitric Acid with 30% Methanol; 32 min at 85°C | 85.4% - 92.4% | tandfonline.com |

| Liquid Phase Microextraction with Deep Eutectic Solvent | Blood | Choline chloride and decanoic acid (1:2 molar ratio) | 98-106 (Enhancement Factor) | nih.gov |

| Vortexing/Ultrasonic Bath | Cell Lines | Phosphate Buffered Saline (PBS) | <30% (Vortexing), ~70% (Ultrasonic Bath) | nih.gov |

Preservation of Arsenic Speciation Integrity During Analytical Workflow

Maintaining the integrity of arsenic species throughout the analytical process is a significant challenge, as transformations between species can readily occur. nih.gov Factors such as pH, temperature, light exposure, and microbial activity can all influence the stability of arsenic species. nih.gov

Common preservation techniques include refrigeration at 4°C, storage in the dark, and acidification. rsc.orgmdpi.comresearchgate.net A study on water samples demonstrated that acidification combined with refrigeration allowed for reliable storage for up to 12 weeks without significant changes in arsenic speciation. rsc.org The choice of preservative can also depend on the subsequent analytical technique. For instance, hydrochloric acid (HCl) is often preferred for methods involving hydride generation, while a combination of ethylenediaminetetraacetic acid (EDTA) and acetic acid is suitable for chromatographic techniques. mdpi.comresearchgate.net

In iron-rich water samples, the presence of iron can complicate arsenic speciation. Complexing agents like EDTA or citric acid in combination with moderate acidification can help stabilize arsenic species by preventing their co-precipitation with iron. mdpi.com It's crucial to strike a balance between achieving high extraction efficiency and preserving the integrity of the arsenic species. nih.gov

| Preservation Method | Sample Type | Key Findings | Source |

| Acidification and Refrigeration | Water | Samples can be stored for up to 12 weeks without significant speciation changes. | rsc.org |

| EDTA and Acetic Acid | Water | Effective for preserving arsenic speciation, especially for chromatographic analysis. | researchgate.net |

| Complexing Agents (e.g., Citric Acid) with Acidification | Iron-rich Water | Stabilizes arsenic species by preventing co-precipitation with iron. | mdpi.com |

| Filtration, Refrigeration, and Dark Storage | Water | Recommended as general best practices for stabilizing arsenic species. | mdpi.comresearchgate.net |

Emerging Analytical Technologies for In-Situ Arsenic(V) Speciation

The development of portable and rapid analytical methods is crucial for on-site monitoring of arsenic(V) contamination. Emerging technologies are focusing on miniaturized devices and novel spectroscopic techniques to provide real-time or near-real-time data, overcoming the limitations of lab-based analyses.

Microfluidic and Electrochemical Devices for Rapid Detection

Microfluidic devices, often referred to as "lab-on-a-chip" systems, offer a powerful platform for the rapid and sensitive detection of arsenic. mdpi.comnih.gov These devices integrate sample handling, reagent mixing, and detection into a small, portable format. mdpi.com Electrochemical detection methods, such as differential pulse voltammetry (DPV) and anodic stripping voltammetry (ASV), are commonly coupled with microfluidic systems for arsenic analysis. mdpi.comrsc.org

These electrochemical sensors typically utilize a three-electrode system, where arsenic species are detected based on their electrochemical properties. scu.edu The working electrode can be made from various materials, including gold, graphite, or modified electrodes with nanoparticles to enhance sensitivity. mdpi.comrsc.org For instance, a microfluidic electrochemical sensor using gold electrodes has been developed for the detection of both As(III) and As(V) at concentrations relevant to the World Health Organization's guideline of 10 ppb. rsc.org

Paper-based microfluidic devices have also emerged as a low-cost and user-friendly option for arsenic detection. researchgate.net These devices often employ colorimetric detection, where the presence of arsenic leads to a visible color change, which can be analyzed visually or with a smartphone camera. nih.govresearchgate.net

| Device Type | Detection Method | Target Analyte(s) | Detection Limit | Source |

| Microfluidic Electrochemical Sensor | Differential Pulse Voltammetry (DPV) | As(III) and As(V) | ~10 ppb | rsc.org |

| Paper-Based Microfluidic Device | Colorimetric (Gold Nanosensor) | As(III) | 1.0 ppb | researchgate.net |

| Microfluidic Device with Gold Thin-Film Electrode | Electrochemical | As(III) | 0.42 µg/L | nih.gov |

| Point-of-Use Microfluidic Device | Electrochemical | Arsenic | 7.5 ppb | scu.edu |

Surface-Enhanced Raman Spectroscopy (SERS) Applications

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that has shown great promise for the in-situ speciation of arsenic. nih.govacs.orgfiu.edu SERS utilizes the enhancement of Raman scattering from molecules adsorbed onto nanostructured metal surfaces, typically silver or gold. rsc.org This enhancement allows for the detection of very low concentrations of analytes and provides a unique "fingerprint" spectrum for different chemical species.

SERS can distinguish between different arsenic species, such as arsenite (As(III)), arsenate (As(V)), monomethylarsonic acid (MMA), and dimethylarsinic acid (DMA), based on their distinct vibrational modes. nih.govfiu.edu For inorganic arsenic, the difference in the As-O stretching frequency between As(V) and As(III) allows for their differentiation. rsc.org

A novel approach combines SERS with the "coffee ring effect," where the evaporation of a droplet containing the sample and nanoparticles leads to the separation of different arsenic species on the substrate. nih.govacs.orgtaylorfrancis.com This physical separation, combined with the fingerprint SERS signals, enhances the ability to speciate complex mixtures of arsenicals. nih.govacs.org The use of different surface coatings on the nanoparticles can also improve the selective detection of specific arsenic species. fiu.edu As a non-destructive and fast detection technique, SERS holds significant potential for in-situ applications, offering a superior method for preserving species integrity compared to conventional chromatographic methods. nih.govacs.org

| SERS Substrate | Arsenic Species Detected | Key Feature | Source |

| Silver Nanofilms (AgNFs) | As(III), As(V), MMA, DMA | Utilizes the "coffee ring effect" for physical separation of species. | nih.govacs.org |

| Silver Nanoparticles | As(III), As(V) | Distinguishes between species based on the As-O stretching frequency. | rsc.org |

| Gold Nanofilms (AuNFs) | Thiolated Arsenicals | "Coffee ring" effect for speciation of arsenic compounds. | taylorfrancis.com |

| Silver Nanoparticles with Surface Coatings | As(III), As(V), MMA, DMA | Simultaneous detection of multiple arsenicals. | fiu.edu |

Computational Chemistry and Theoretical Modeling of Arsenic V Oxide Hydrate Systems

Density Functional Theory (DFT) Applications in Arsenic(V) Systems

Density Functional Theory (DFT) has emerged as a important method for investigating the electronic structure and reactivity of arsenic(V) species. nih.govarabjchem.org DFT calculations allow for the detailed examination of molecular geometries, reaction energies, and electronic properties, providing a fundamental understanding of arsenic(V) behavior at the atomic level. nih.gov